molecular formula C19H17N3OS B183265 5-benzyl-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 89481-28-7

5-benzyl-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B183265
CAS No.: 89481-28-7
M. Wt: 335.4 g/mol
InChI Key: ZFRPDMJNJYRLCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl- is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl- typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethyl acetal (DMF-DMA). The reaction conditions often involve heating the reactants in the presence of a primary amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above to achieve higher yields and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, thereby disrupting the bacterium’s energy metabolism . This inhibition is achieved through the compound’s binding to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl- is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit cytochrome bd oxidase, for example, sets it apart from other similar compounds .

Properties

CAS No.

89481-28-7

Molecular Formula

C19H17N3OS

Molecular Weight

335.4 g/mol

IUPAC Name

5-benzyl-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

InChI

InChI=1S/C19H17N3OS/c1-11-9-12(2)20-18-15(11)16-17(24-18)19(23)22(13(3)21-16)10-14-7-5-4-6-8-14/h4-9H,10H2,1-3H3

InChI Key

ZFRPDMJNJYRLCL-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)CC4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)CC4=CC=CC=C4)C

Key on ui other cas no.

89481-28-7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.